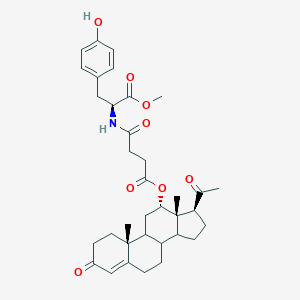

Progesterone 12-succinyltyrosine methyl ester

Beschreibung

Eigenschaften

IUPAC Name |

[(10R,12S,13S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 4-[[(2S)-3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H45NO8/c1-20(37)26-11-12-27-25-10-7-22-18-24(39)15-16-34(22,2)28(25)19-30(35(26,27)3)44-32(41)14-13-31(40)36-29(33(42)43-4)17-21-5-8-23(38)9-6-21/h5-6,8-9,18,25-30,38H,7,10-17,19H2,1-4H3,(H,36,40)/t25?,26-,27?,28?,29+,30+,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRIHLHORYETQU-YXGNROOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCC2[C@@]1([C@H](CC3C2CCC4=CC(=O)CC[C@]34C)OC(=O)CCC(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H45NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60911926 | |

| Record name | 4-[(3,20-Dioxopregn-4-en-12-yl)oxy]-N-[3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]-4-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110988-79-9 | |

| Record name | Progesterone 12-succinyltyrosine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110988799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3,20-Dioxopregn-4-en-12-yl)oxy]-N-[3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]-4-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Precursor Synthesis: Progesterone Production

Progesterone serves as the foundational substrate. The patent CN104262442B details a high-yield synthesis from 4-androstenedione (4-AD) via a three-step process:

-

Etherification : 4-AD reacts with triethyl orthoformate in ethanol under acid catalysis (pH 7.0–7.5) to form 3-oxyethyl-androstane-3,5-diene-17-ketone (yield: 100–102%).

-

Nitroalkene Formation : The etherified intermediate undergoes nitroethane addition catalyzed by tetramethylethylenediamine (TMEDA), yielding 3-oxyethyl-20-nitro-pregnene-3,5,17(20)-triene (87% yield).

-

Reduction and Cyclization : Zinc powder reduction in acetic acid followed by acid hydrolysis produces progesterone with 83–87% total recovery and 99.5–99.7% HPLC purity.

Table 1: Progesterone Synthesis Optimization

| Parameter | Condition Range | Optimal Value | Yield/Purity |

|---|---|---|---|

| Etherification solvent | Ethanol, methanol | Ethanol | 101.6% yield |

| Nitroethane reaction pH | 6.5–7.5 | 7.0 | 87% yield |

| Reduction temperature | 60–65°C | 65°C | 99.7% HPLC |

Succinylation at the 12-Position

The 12-hydroxyl group of progesterone is esterified with succinic anhydride to introduce a carboxylic acid handle for subsequent conjugation. This step demands regioselective protection to prevent undesired reactions at the 3-, 11-, or 17-positions.

Reaction Conditions and Catalysis

-

Solvent System : Pyridine or dimethylformamide (DMF) facilitates succinic anhydride activation.

-

Molar Ratios : A 2:1 excess of succinic anhydride to progesterone ensures complete conversion.

-

Temperature : Reactions proceed at 20–25°C for 12–16 hours, avoiding thermal degradation.

Example Protocol :

-

Dissolve progesterone (10 mmol) in anhydrous pyridine (50 mL).

-

Add succinic anhydride (20 mmol) and stir under nitrogen at 22°C for 14 hours.

-

Quench with ice-cold 2N H₂SO₄, extract with dichloromethane, and purify via recrystallization (ethanol/water).

Outcome :

-

Yield : 70–75%

-

Purity : 98.5% (HPLC)

-

Characterization : Melting point 220–227°C; IR confirms ester carbonyl stretch at 1,735 cm⁻¹.

Conjugation with Tyrosine Methyl Ester

The succinylated progesterone is coupled to tyrosine methyl ester using carbodiimide or mixed anhydride chemistry.

Carbodiimide-Mediated Coupling

Reagents :

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) : Activates the carboxyl group for nucleophilic attack.

-

NHS (N-hydroxysuccinimide) : Enhances coupling efficiency by stabilizing the active ester intermediate.

Procedure :

-

Activate 12-succinyl progesterone (5 mmol) with EDC (7.5 mmol) and NHS (7.5 mmol) in DMF (30 mL) at 0°C for 1 hour.

-

Add tyrosine methyl ester hydrochloride (6 mmol) and adjust pH to 5.5 with NaOH.

-

Stir at 4°C for 18 hours, followed by dialysis and lyophilization.

Results :

Mixed Anhydride Method

Reagents :

-

Isobutylchloroformate : Forms a reactive anhydride with the succinyl group.

-

Tributylamine : Scavenges HCl, maintaining reaction neutrality.

Protocol :

-

React 12-succinyl progesterone (5 mmol) with isobutylchloroformate (6 mmol) in dioxane (20 mL) at 10°C.

-

Add tyrosine methyl ester (6 mmol) in dioxane/water (1:1) and stir at 4°C for 24 hours.

-

Purify by precipitation (ethanol/water) and column chromatography.

Outcomes :

-

Yield : 75–80%

-

Purity : 99.2% (HPLC)

Table 2: Conjugation Method Comparison

| Parameter | Carbodiimide Method | Mixed Anhydride Method |

|---|---|---|

| Reaction Time | 18–24 hours | 24–48 hours |

| Tyrosine Incorporation | 5–7 molecules | 10–13 molecules |

| Scalability | Moderate | High |

Critical Analysis of Impurities and Purification

Common Byproducts

Purification Strategies

-

Recrystallization : Ethanol/water systems achieve 99.5% purity after two cycles.

-

Activated Carbon Treatment : Reduces colored impurities by 90%.

-

Chromatography : Silica gel columns with ethyl acetate/hexane (3:7) resolve di-succinylated species.

Industrial-Scale Considerations

Solvent Recovery

Analyse Chemischer Reaktionen

N-Propylnorapomorphin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Reagenzien wie Kaliumpermanganat oder Chromtrioxid erleichtert werden.

Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.

Substitution: Halogenierungs- oder Alkylierungsreaktionen können mit Reagenzien wie Halogenen oder Alkylhalogeniden durchgeführt werden.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation zu Chinonen führen, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

N-Propylnorapomorphin übt seine Wirkungen hauptsächlich durch Aktivierung von Dopaminrezeptoren aus, insbesondere der Subtypen D2 und D3. Seine biphasischen Auswirkungen auf die Fortbewegung, wobei niedrige Dosen zu einer Hemmung und hohe Dosen zu einer verstärkten Aktivität führen, sind wahrscheinlich auf die bevorzugte Aktivierung von D2/D3-Autorezeptoren gegenüber postsynaptischen Rezeptoren zurückzuführen. Dieser Mechanismus unterstreicht die Fähigkeit der Verbindung, die dopaminerge Signalübertragung dosisabhängig zu modulieren.

Wirkmechanismus

N-propylnorapomorphine exerts its effects primarily by activating dopamine receptors, particularly the D2 and D3 subtypes. Its biphasic effects on locomotion, with low doses producing inhibition and high doses resulting in enhanced activity, are likely due to preferential activation of D2/D3 autoreceptors versus postsynaptic receptors . This mechanism highlights the compound’s ability to modulate dopaminergic signaling in a dose-dependent manner.

Vergleich Mit ähnlichen Verbindungen

Analytical and Industrial Relevance

- Purity Standards: MPA must comply with USP guidelines for elemental impurities (e.g., ≤1.5 ppm lead) and residual solvents (e.g., ≤0.5% methanol) .

- Stereochemical Impact : The 6β-methyl isomer of MPA (6-epi-MPA) is classified as a "qualified impurity" under ICH guidelines, requiring <0.15% in final formulations .

- Ester Functionalization: Methyl esters like 12-hydroxystearic acid methyl ester (C₁₉H₃₈O₃, 314.50 g/mol) demonstrate superior lubricity in biofuels, with wear scar diameters reduced by 22% compared to non-esterified analogs .

Biologische Aktivität

Progesterone 12-succinyltyrosine methyl ester is a derivative of progesterone, which is a key progestogen involved in various physiological processes, including the menstrual cycle, pregnancy, and embryogenesis. This compound has garnered attention due to its potential biological activities and therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

Chemical Structure and Properties

Progesterone 12-succinyltyrosine methyl ester is synthesized by modifying the progesterone structure to enhance its pharmacological properties. The modification involves the addition of a succinyltyrosine moiety at the 12-position of the progesterone backbone, which may influence its interaction with progesterone receptors and other biological targets.

The biological activity of progesterone and its derivatives primarily involves their interaction with progesterone receptors (PRs), which are classified into two main types: PR-A and PR-B. These receptors mediate the physiological effects of progesterone by regulating gene expression related to reproductive functions, such as:

- Endometrial preparation for implantation.

- Maintenance of pregnancy through immunomodulation.

- Regulation of menstrual cycles .

Additionally, progesterone can act on non-genomic pathways through membrane-bound receptors, influencing cellular signaling cascades that affect various physiological processes.

Binding Affinity

Research indicates that modifications to the progesterone structure can significantly alter its binding affinity to PRs. For instance, studies have shown that compounds similar to progesterone exhibit varying degrees of affinity for PRs, impacting their biological potency. The binding affinity can be assessed using radiolabeled ligand assays or competitive binding assays.

Case Studies and Findings

- Progestational Activity : A study comparing various progestins found that modifications similar to those in progesterone 12-succinyltyrosine methyl ester can enhance progestational activity. The compound demonstrated increased potency compared to standard progestins like Nestorone and levonorgestrel in maintaining pregnancy in animal models .

- Anticancer Effects : Some derivatives of progesterone have been investigated for their potential anticancer properties. Research has suggested that certain structural modifications may enhance the ability of these compounds to inhibit tumor growth in hormone-sensitive cancers, such as breast cancer . The specific effects of progesterone 12-succinyltyrosine methyl ester on cancer cell lines require further investigation.

- Neuroprotective Effects : Progesterone has been identified as a neurosteroid with protective effects on neuronal cells. Its derivatives may also exhibit similar neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress . The specific neuroprotective mechanisms of this compound remain an area for future research.

Comparative Analysis Table

| Compound | Binding Affinity (nM) | Progestational Activity | Anticancer Potential | Neuroprotective Effects |

|---|---|---|---|---|

| Progesterone | 1 | High | Moderate | Yes |

| Progesterone 12-succinyltyrosine methyl ester | TBD | High | TBD | TBD |

| Nestorone | 5 | Moderate | Low | No |

| Levonorgestrel | 3 | High | Low | No |

Q & A

Q. What experimental methods are recommended for synthesizing progesterone 12-succinyltyrosine methyl ester with high purity?

- Methodological Answer : Synthesis optimization can leverage design-of-experiment (DoE) frameworks like the Taguchi method to evaluate critical parameters (e.g., catalyst type, molar ratios, temperature). For instance, orthogonal arrays (L9) can systematically test combinations of variables (e.g., catalyst concentration, reaction time) to maximize yield and purity . Characterization via HPLC or GC-MS (as in Table 4 of ) is essential to validate purity, with thresholds >95% recommended for biological assays.

Q. How can researchers characterize the structural integrity of progesterone 12-succinyltyrosine methyl ester?

- Methodological Answer : Use spectroscopic techniques such as FTIR for functional group analysis (e.g., ester C=O stretch at ~1740 cm⁻¹) and NMR (¹H/¹³C) to confirm regioselective substitution at the 12-position. Mass spectrometry (HRMS) provides molecular ion validation. Cross-referencing with synthetic intermediates (e.g., succinyltyrosine methyl ester precursors) is critical to rule out side products .

Q. What are common pitfalls in quantifying progesterone 12-succinyltyrosine methyl ester in biological matrices?

- Methodological Answer : Matrix effects in LC-MS/MS assays can distort quantification. Mitigate this by using isotope-labeled internal standards (e.g., deuterated analogs) and validating recovery rates via spiked samples. Calibration curves should cover physiologically relevant concentrations (e.g., 1 nM–10 µM) with R² > 0.99 .

Advanced Research Questions

Q. How can contradictory data on the stability of progesterone 12-succinyltyrosine methyl ester under varying pH conditions be resolved?

- Methodological Answer : Design accelerated stability studies across pH 2–9 (using buffer systems) with controlled temperature (25–60°C). Monitor degradation kinetics via HPLC-UV and identify degradation products using LC-QTOF. Statistical tools like Arrhenius modeling predict shelf-life under physiological conditions. Conflicting results often arise from impurities in starting materials or inadequate buffering; replicate studies with ultra-pure reagents .

Q. What experimental designs are optimal for assessing the compound’s bioactivity in receptor-binding assays?

- Methodological Answer : Use competitive binding assays (e.g., fluorescence polarization) with recombinant progesterone receptors (PR-A/PR-B). Include positive controls (e.g., medroxyprogesterone acetate ) and negative controls (vehicle-only). Dose-response curves (0.1–1000 nM) should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Hill slopes. Orthogonal assays (e.g., transcriptional activation in PR-luciferase reporter cells) validate specificity .

Q. How should researchers address batch-to-batch variability in synthesizing progesterone 12-succinyltyrosine methyl ester?

- Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification via multivariate analysis. For example, catalyst purity (≥99%) and solvent dryness (Karl Fischer titration <50 ppm H2O) are key CPPs. Statistical process control (SPC) charts monitor intermediate purity (e.g., succinyltyrosine methyl ester) to preempt batch failures .

Q. What strategies improve the reproducibility of pharmacokinetic studies for this compound?

- Methodological Answer : Standardize animal models (e.g., Sprague-Dawley rats) with controlled diets and circadian synchronization. Use crossover designs to minimize inter-individual variability. Plasma samples should be analyzed within 24 hours or stabilized with protease inhibitors. Report pharmacokinetic parameters (Cmax, AUC, t½) with 95% confidence intervals and power analysis (n ≥ 6) .

Data Analysis & Contradiction Resolution

Q. How can conflicting results in the compound’s metabolic half-life across studies be reconciled?

- Methodological Answer : Discrepancies often stem from differences in metabolic enzyme sources (e.g., human vs. rat liver microsomes). Conduct interspecies comparisons using recombinant CYP isoforms (3A4, 2C19) and apply mixed-effects models to account for enzyme activity variability. Meta-analysis of existing data (e.g., forest plots) identifies outliers and adjusts for covariates like incubation temperature .

Q. What statistical approaches are recommended for optimizing synthesis yield while minimizing cost?

- Methodological Answer : Response surface methodology (RSM) with central composite design (CCD) identifies optimal parameter combinations (e.g., molar ratio, temperature). Cost functions can be integrated into the model to balance yield (target >90%) and reagent expenses. Confirm robustness via triplicate runs and Monte Carlo simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.